(2-Bromoethoxy)benzene

Description

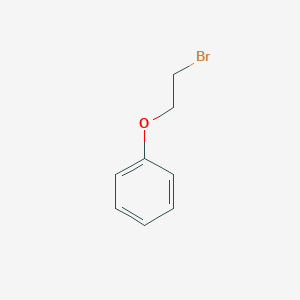

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromoethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFOBACUIRKUPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049322 | |

| Record name | 1-Bromo-2-phenoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | beta-Bromophenetole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-10-6 | |

| Record name | (2-Bromoethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (2-bromoethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Bromoethoxy)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-bromoethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-2-phenoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoethyl phenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromoethoxy Benzene and Its Derivatives

General Principles of Ether Synthesis Relevant to (2-Bromoethoxy)benzene

The formation of the ether linkage in this compound and its analogs predominantly relies on the principles of the Williamson ether synthesis. This classic organic reaction involves the reaction of an alkoxide ion with a primary alkyl halide. byjus.commasterorganicchemistry.com In this context, a phenoxide ion, generated from a phenol (B47542), acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide. organicchemistrytutor.com

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. byjus.commasterorganicchemistry.com This mechanism is characterized by a single transition state where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry if the carbon is chiral. For the synthesis of aryl ethers like this compound, the reaction is most effective when using a phenoxide as the nucleophile and an alkyl halide as the electrophile. organicchemistrytutor.com The reverse approach, using an aryl halide and an alkoxide, is generally not feasible for simple SN2 reactions due to the difficulty of nucleophilic substitution on an sp²-hybridized carbon of the benzene (B151609) ring. organicchemistrytutor.com

Key factors influencing the success and efficiency of the Williamson ether synthesis include the nature of the alkyl halide, the strength of the base used to deprotonate the phenol, the solvent, and the reaction temperature. Primary alkyl halides are ideal substrates as they are most susceptible to SN2 attack and less prone to side reactions like elimination. masterorganicchemistry.com

Specific Synthetic Routes to this compound

Nucleophilic Substitution Approaches (e.g., Reaction of Phenol with 1,2-Dibromoethane)

A primary and well-documented method for synthesizing this compound involves the reaction of phenol with 1,2-dibromoethane (B42909). In this reaction, phenol is first deprotonated by a suitable base to form the more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the desired ether linkage.

A similar strategy can be applied to synthesize related compounds. For instance, 4-bromophenol (B116583) can be reacted with 1,2-dibromoethane in the presence of sodium hydroxide (B78521) to yield 1-bromo-4-(2-bromoethoxy)benzene (B100019) with high efficiency.

Consideration of Reaction Conditions and Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of base, solvent, and temperature.

For the reaction of a phenol with 1,2-dibromoethane, a variety of bases can be employed. While strong bases like sodium hydroxide are effective, weaker bases like potassium carbonate are also commonly used, often in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724). chemspider.com The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like DMF (dimethylformamide) are known to accelerate SN2 reactions. chemspider.com

Temperature control is also critical. While heating is generally required to drive the reaction to completion, excessive temperatures can lead to undesired side reactions. For instance, in the synthesis of 1,4-Bisthis compound (B1267954), elevating the etherification temperature beyond 60°C can accelerate the hydrolysis of 1,2-dibromoethane, thereby reducing the yield.

A study on the mono-alkylation of tert-butyl-4-hydroxyphenylcarbamate with 1,2-dibromoethane using potassium carbonate in acetone at reflux demonstrated the formation of the mono-alkylated product selectively, with no observation of the di-alkylated product under the given conditions. chemspider.com Suggestions to improve the yield in this type of reaction include switching to a more polar solvent like DMF and using a more soluble base like cesium carbonate. chemspider.com

Synthesis of Related Brominated Aryl Ethers

Synthesis of 1,4-Bisthis compound

1,4-Bisthis compound is a valuable bifunctional building block used in the synthesis of macrocycles and polymers. smolecule.com Its synthesis typically starts from hydroquinone (B1673460).

Reaction of Hydroquinone with 1,2-Dibromoethane

The most direct route to 1,4-Bisthis compound involves the reaction of hydroquinone with an excess of 1,2-dibromoethane. smolecule.comrsc.org In a typical procedure, hydroquinone is treated with a base such as potassium carbonate in a solvent like acetone. rsc.orgambeed.com The reaction mixture is heated to facilitate the formation of the diphenoxide, which then reacts with 1,2-dibromoethane.

The reaction conditions can be optimized to improve the yield. For example, using potassium carbonate as the base has been shown to be more effective than sodium hydroxide. The addition of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can further enhance the yield by improving the contact between the reactants. After the reaction, the product is typically purified by recrystallization. rsc.orgrsc.org

An alternative synthetic approach starts from 1,4-bis(2-hydroxyethoxy)benzene, which is then brominated using reagents like carbon tetrabromide and triphenylphosphine. smolecule.comrsc.org

Optimization of Reaction Parameters (e.g., Base, Solvent, Temperature)

The synthesis of aryloxy ethanols and their subsequent conversion to bromoethoxy derivatives often involves the optimization of several key reaction parameters to maximize yield and purity. The choice of base, solvent, and temperature plays a critical role in the efficiency of these Williamson ether-type syntheses.

In the synthesis of 1-bromo-2-aryloxyethane derivatives, the use of anhydrous potassium carbonate (K₂CO₃) as a base in acetonitrile as the solvent at a temperature of 80°C for 6 hours has been shown to produce excellent yields ranging from 71% to 94%. researchgate.net This method offers the advantage of low yields of secondary products and the ability to recycle the K₂CO₃ by simple filtration and drying. researchgate.net

For the synthesis of 1,2-bisthis compound (B13443855) from catechol and 1,2-dibromoethane, a common procedure involves the use of sodium hydroxide (NaOH) as the base in ethanol. chemicalbook.com The reaction is typically conducted by first stirring catechol and NaOH at 50°C for 2 hours, followed by the slow addition of 1,2-dibromoethane and refluxing for 12 hours. chemicalbook.com

The choice of solvent also significantly impacts the reaction outcome. While polar aprotic solvents like dimethylformamide (DMF) might seem suitable, they can sometimes promote undesired SN2 side reactions. Ethanol is often employed as it effectively dissolves the reaction intermediates. Acetonitrile has also been identified as a favorable solvent, providing a good balance between reactant consumption and product selectivity. scielo.br

The following table summarizes the optimized reaction conditions for the synthesis of related bromoethoxy compounds.

| Product | Reactants | Base | Solvent | Temperature | Time | Yield |

| 1-Bromo-2-aryloxyethane derivatives | Phenols, 1,2-dibromoethane | K₂CO₃ | Acetonitrile | 80°C | 6 h | 71-94% researchgate.net |

| 1,2-Bisthis compound | Catechol, 1,2-dibromoethane | NaOH | Ethanol | Reflux (after initial 50°C) | 12 h | - |

| 1,4-Bisthis compound | Hydroquinone, 1,2-dibromoethane | NaOH | Ethanol | 50-60°C | 12 h | - |

Synthesis of 1,1′,1′′-[(2-Bromoethoxy)methanetriyl]tribenzene

The synthesis of 1,1′,1′′-[(2-bromoethoxy)methanetriyl]tribenzene has been reported, and its molecular structure has been determined. doaj.orguni-muenster.deresearchgate.net This compound crystallized from a saturated solution in tetrahydrofuran (B95107) (THF) through the slow vapor diffusion of n-hexane, belonging to the monoclinic space group P21/c. bsky.app In the crystal structure, the molecules are observed to interact with each other through C—H⋯π contacts. bsky.app

Synthesis of 1-Allyl-2-(2-bromoethoxy)benzene and Derivatives

The synthesis of allyl benzene derivatives can be achieved through various methods, including the Mizoroki-Heck cross-coupling reaction. researchgate.net While specific details on the direct synthesis of 1-allyl-2-(2-bromoethoxy)benzene are not extensively available in the provided context, the synthesis of related compounds provides insight into potential synthetic strategies.

For instance, the preparation of an allyl Grignard reagent, which is a key intermediate for synthesizing various phenylalkene derivatives, can be accomplished by reacting an allyl halide with magnesium in an organic solvent like tetrahydrofuran. google.com This Grignard reagent can then be reacted with a suitable benzyl (B1604629) halide derivative. google.com

A related compound, 1-(allyloxy)-2-iodobenzene, is synthesized from 2-iodophenol (B132878) and allyl bromide under mild conditions. This suggests that a similar alkylation strategy could potentially be applied to synthesize 1-allyl-2-(2-bromoethoxy)benzene.

Synthesis of (2-Bromoethyl)benzene (B7723623) via Anti-Markovnikov Addition

(2-Bromoethyl)benzene is commonly synthesized through the anti-Markovnikov addition of hydrogen bromide (HBr) to styrene (B11656). chemicalbook.combloomtechz.com This reaction is typically facilitated by a radical initiator in a suitable solvent.

A high-yield process involves the use of azobisisobutyronitrile (AIBN) as a catalyst in n-heptane as the solvent. chemicalbook.combloomtechz.com The reaction is carried out by introducing gaseous hydrogen bromide to a solution of styrene. By optimizing reaction conditions, such as maintaining the temperature between 75-86°C, a yield of up to 95% can be achieved. bloomtechz.com

The synthesis can also be promoted by α-bromo carbonyl compounds, such as 2-bromo-2-methylpropanal, in various solvents including ethyl acetate, heptane, toluene, and dioxane. researchgate.netkaimosi.com Higher concentrations of the promoter and HBr, along with lower concentrations of styrene, favor the formation of the anti-Markovnikov product, (2-bromoethyl)benzene. researchgate.netkaimosi.com

An alternative three-step synthesis starting from ethylbenzene (B125841) has also been described:

Allylic Bromination: Ethylbenzene is treated with N-bromosuccinimide (NBS) and a radical initiator (ROOR) to form (1-bromoethyl)benzene (B1216412). brainly.com

Elimination: The resulting (1-bromoethyl)benzene undergoes an E2 elimination reaction with a strong base like potassium tert-butoxide to yield styrene. brainly.com

Anti-Markovnikov Addition: Finally, styrene is reacted with HBr in the presence of a peroxide (ROOR) to produce (2-bromoethyl)benzene. brainly.com

The following table outlines the key aspects of the anti-Markovnikov synthesis of (2-bromoethyl)benzene.

| Starting Material | Reagents | Catalyst/Initiator | Solvent | Temperature | Yield |

| Styrene | HBr (gas) | Azobisisobutyronitrile (AIBN) | n-Heptane | 75-86°C | 95% chemicalbook.combloomtechz.com |

| Styrene | HBr (gas) | 2-Bromo-2-methylpropanal | Heptane, Toluene, etc. | - | - |

| Ethylbenzene | 1. NBS, ROOR; 2. Potassium tert-butoxide; 3. HBr, ROOR | - | - | - | - |

Reaction Mechanisms and Chemical Transformations of 2 Bromoethoxy Benzene

Nucleophilic Substitution Reactions of the Bromoethoxy Moiety

Nucleophilic substitution is a fundamental reaction class for (2-Bromoethoxy)benzene, where a nucleophile replaces the bromine atom. These reactions are crucial for introducing a wide range of functional groups, effectively using the this compound as a phenoxyethylating agent.

The substitution reactions of this compound predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism. bloomtechz.comchemistrysteps.com This is characteristic of primary alkyl halides that are not sterically hindered. reddit.com The SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the carbon-bromine bond. chemistrysteps.commasterorganicchemistry.com

This "backside attack" leads to a transition state where the nucleophile and the leaving group (bromide ion) are both partially bonded to the carbon atom. As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the bromine atom simultaneously breaks. masterorganicchemistry.com A key stereochemical outcome of the SN2 reaction is the inversion of configuration at the reaction center, often referred to as a Walden inversion. masterorganicchemistry.com The rate of the SN2 reaction is dependent on the concentration of both the substrate, this compound, and the incoming nucleophile, making it a second-order reaction. chemistrysteps.com

The carbon-bromine bond in the 2-bromoethoxy group is the primary site of reactivity in nucleophilic substitution reactions. Several factors contribute to this reactivity:

Good Leaving Group: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is stable in solution. A good leaving group is essential for facilitating both SN2 and elimination reactions. chemistrysteps.com

Electrophilic Carbon: Bromine is more electronegative than carbon, creating a polar C-Br bond. This polarity induces a partial positive charge (δ+) on the carbon atom attached to the bromine, making it electrophilic and a prime target for attack by electron-rich nucleophiles. bloomtechz.com

Steric Accessibility: As a primary alkyl halide, the electrophilic carbon in this compound is relatively unhindered, allowing for easy access by nucleophiles, which favors the SN2 pathway over the SN1 pathway. reddit.commasterorganicchemistry.com

Table 1: Comparison of Factors Influencing SN2 Reactivity in this compound

| Feature | Description | Implication for Reactivity |

| Substrate Structure | Primary Alkyl Halide | Favors SN2 mechanism due to low steric hindrance. |

| Leaving Group | Bromide (Br⁻) | Good leaving group, facilitating bond cleavage. |

| Electrophilicity | Polar C-Br bond | Creates a δ+ carbon center, attracting nucleophiles. |

| Solvent Effects | Polar Aprotic Solvents | Solvents like DMSO or acetone (B3395972) enhance nucleophilicity, increasing the SN2 reaction rate. chemistrysteps.com |

Substituents on the benzene (B151609) ring can influence the rate and pathway of reactions occurring on the bromoethoxy side chain, primarily through inductive effects. msu.edu While the phenoxy group itself is generally considered an activating group in electrophilic aromatic substitution due to resonance, its influence on the side chain is primarily inductive. vedantu.com

An electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, positioned on the phenyl ring will pull electron density away from the ring and, by extension, from the ether oxygen. lumenlearning.comlibretexts.orglibretexts.org This inductive withdrawal of electrons makes the ether oxygen less capable of donating electron density to the ethyl chain. Consequently, the carbon atom attached to the bromine becomes slightly more electron-deficient (more electrophilic), which can increase its reactivity towards nucleophiles and accelerate the rate of the SN2 reaction.

Conversely, electron-donating groups (EDGs) on the phenyl ring would have the opposite effect, slightly decreasing the rate of nucleophilic substitution.

Table 2: Predicted Effect of Phenyl Ring Substituents on SN2 Reaction Rate of this compound Derivatives

| Substituent Type | Example Group | Position on Ring | Predicted Effect on SN2 Rate |

| Electron-Withdrawing | -NO₂ | para | Increase |

| Electron-Withdrawing | -CN | para | Increase |

| Neutral | -H | N/A | Baseline |

| Electron-Donating | -CH₃ | para | Decrease |

| Electron-Donating | -OCH₃ | para | Decrease |

Elimination Reactions to Form Unsaturated Species

When this compound is treated with a strong, sterically hindered base, it can undergo an elimination reaction instead of a substitution reaction. bloomtechz.com This process is a key method for forming unsaturated compounds.

The primary mechanism for this transformation is a beta-elimination, specifically an E2 (elimination, bimolecular) reaction. msu.eduucla.edu The E2 mechanism is a concerted, one-step process where the base removes a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine. libretexts.org Simultaneously, the electrons from the cleaved C-H bond move to form a new pi bond between the alpha and beta carbons, and the bromide leaving group is expelled. ucla.edu

For the E2 reaction to occur efficiently, a specific stereochemical arrangement is often required where the beta-hydrogen and the bromine leaving group are in an anti-periplanar conformation. This alignment allows for optimal orbital overlap in the transition state. msu.edu The rate of the E2 reaction, similar to the SN2 reaction, is dependent on the concentrations of both the substrate and the base. masterorganicchemistry.com

The beta-elimination reaction of this compound results in the formation of an alkene. Specifically, the removal of a hydrogen atom from the carbon adjacent to the ether oxygen and the bromine atom from the terminal carbon leads to the formation of phenyl vinyl ether . bloomtechz.comucla.edu

The competition between SN2 and E2 reactions is a critical consideration in the synthesis. The outcome is heavily influenced by the nature of the base/nucleophile and the reaction conditions. Strong, bulky bases (e.g., potassium tert-butoxide) favor E2 elimination, whereas strong, non-bulky nucleophiles (e.g., cyanide) tend to favor SN2 substitution. msu.edu

Table 3: Summary of Major Reaction Pathways for this compound

| Reaction Type | Reagent Type | Typical Reagent | Mechanism | Major Product |

| Nucleophilic Substitution | Strong Nucleophile | Sodium Cyanide (NaCN) | SN2 | 3-Phenoxypropanenitrile |

| Elimination | Strong, Bulky Base | Potassium tert-butoxide (t-BuOK) | E2 | Phenyl vinyl ether |

Cross-Coupling Reactions

This compound, containing a reactive carbon-bromine bond on an sp³-hybridized carbon, serves as a valuable electrophilic partner in several transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling and Biaryl Derivative Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species and an organohalide. wikipedia.orgsandiego.edu While traditionally used for coupling sp²-hybridized carbons (e.g., aryl halides) to create biaryls, its scope has expanded to include sp³-hybridized electrophiles like this compound. nih.govorganic-chemistry.org

In this context, this compound does not form a biaryl derivative. Instead, it couples with an aryl or vinyl boronic acid to attach the phenoxyethyl moiety to the aromatic or vinylic system. The reaction mechanism proceeds through a standard catalytic cycle: nobelprize.orglibretexts.org

Oxidative Addition : The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. nobelprize.orglibretexts.org

Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium center. wikipedia.org

Reductive Elimination : The two organic fragments are eliminated from the palladium complex, forming the final product and regenerating the Pd(0) catalyst. nobelprize.org

This reaction is a versatile method for synthesizing various 2-phenoxyethyl-substituted compounds.

Table 1: Representative Conditions for Suzuki Coupling of this compound

| Parameter | Typical Reagents/Conditions | Role in Reaction |

|---|---|---|

| Electrophile | This compound | Provides the phenoxyethyl group. |

| Nucleophile | Arylboronic acids, Vinylboronic acids | Provides the aryl or vinyl group for C-C bond formation. |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | Facilitates the oxidative addition and reductive elimination steps. libretexts.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. organic-chemistry.org |

| Solvent | Toluene, Dioxane, THF (often with water) | Solubilizes reactants and catalyst. |

Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, specifically for the formation of carbon-nitrogen bonds. wikipedia.orgyoutube.com This reaction typically joins an aryl halide with a primary or secondary amine. libretexts.orgorganic-chemistry.org Similar to the Suzuki coupling, its application has been extended to alkyl halides, making this compound a suitable substrate for synthesizing N-(2-phenoxyethyl)amines. wikipedia.org

The catalytic cycle is analogous to other cross-coupling reactions and involves oxidative addition of the C-Br bond to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a strong base, and reductive elimination to form the C-N bond. jk-sci.comyoutube.com The choice of ligand on the palladium catalyst is crucial for achieving high yields, especially with less reactive alkyl halides. wikipedia.orgjk-sci.com

Table 2: Key Components in Buchwald-Hartwig Amination of this compound

| Component | Examples | Function |

|---|---|---|

| Electrophile | This compound | Source of the electrophilic carbon. |

| Nucleophile | Primary amines (e.g., aniline), Secondary amines (e.g., piperidine) | Nitrogen source for the new C-N bond. youtube.com |

| Catalyst System | Pd₂(dba)₃ with ligands like XPhos, RuPhos | Catalyzes the C-N bond formation. sci-hub.se |

| Base | NaOt-Bu, LiHMDS, K₃PO₄ | Deprotonates the amine to form the active nucleophile. jk-sci.com |

| Solvent | Toluene, Dioxane | Reaction medium. |

Role as an Electrophilic Partner in Transition-Metal Catalysis

In transition-metal-catalyzed reactions, this compound functions as an electrophilic partner due to the polarized C-Br bond. The carbon atom bonded to the bromine is electron-deficient and thus susceptible to nucleophilic attack. The key initial step in its cross-coupling reactions is the oxidative addition of this C(sp³)-Br bond to a low-valent transition metal center, most commonly Pd(0). nobelprize.orgwikipedia.org

This oxidative addition step transforms the metal center from M(0) to M(II) and creates a new organometallic complex. This complex is the central intermediate that subsequently undergoes transmetalation (in Suzuki or Negishi couplings) or reaction with an amine (in Buchwald-Hartwig amination) before the final reductive elimination step regenerates the catalyst and releases the product. libretexts.orgwikipedia.org The ability of the C-Br bond in this compound to readily undergo this activation makes it a versatile building block for introducing the phenoxyethyl functional group into a wide array of organic molecules. nih.gov

Radical Reactions

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. This process can be initiated by heat, light, or a radical initiator. A significant application of this reactivity is in intramolecular radical cyclization reactions. rsc.orgthieme-connect.de

Upon formation of the 2-phenoxyethyl radical, an intramolecular addition to the aromatic ring can occur, typically at the ortho position. This cyclization event leads to the formation of a dihydrobenzofuran ring system, a common motif in biologically active compounds. The reaction is a chain process where the initially formed radical attacks the aromatic ring, and the resulting radical intermediate is then quenched by a hydrogen atom donor to complete the cycle. libretexts.org

Table 3: Aspects of Radical Cyclization of this compound

| Aspect | Description | Example |

|---|---|---|

| Radical Generation | Homolytic cleavage of the C-Br bond. | Use of Bu₃SnH and AIBN (azobisisobutyronitrile) as initiator. |

| Key Transformation | 5-exo-trig cyclization. | The radical on the ethyl chain attacks the ortho-carbon of the phenyl ring. |

| Product | Dihydrobenzofuran. | A five-membered heterocyclic ring fused to the benzene ring. |

| Alternative Methods | Visible light photoredox catalysis. | Generates the radical under milder conditions using a photosensitizer. rsc.org |

Oxidation and Functionalization of the Methylene (B1212753) Bridge

Direct and selective oxidation or functionalization of the two methylene (-CH₂-) groups in the ethoxy bridge of this compound is chemically challenging. The presence of the aromatic ring and the reactive C-Br bond complicates many standard oxidative procedures. The methylene group adjacent to the ether oxygen (O-CH₂) is slightly activated, but reactions at this position are often difficult to control.

Potential, though less common, transformations could include:

Free-Radical Halogenation : Under specific conditions, it might be possible to introduce another halogen atom at the methylene position alpha to the oxygen, although competitive reactions would be likely.

Oxidative Cleavage : Extremely harsh oxidizing agents could cleave the ether linkage, but this would result in the destruction of the molecule's core structure.

Generally, transformations targeting the methylene bridge are not a primary pathway for this substrate due to the higher reactivity of the C-Br bond and the stability of the aromatic ring.

Rearrangement Reactions

While this compound does not undergo classical skeletal rearrangements like the Beckmann or Claisen rearrangements, it can participate in reactions that result in a significant structural reorganization, primarily through intramolecular cyclization. allen.in

A key transformation is the base-induced intramolecular cyclization to form dihydrobenzofuran. This reaction proceeds via an intramolecular Williamson ether synthesis mechanism. A base abstracts the acidic proton from a phenol (B47542) precursor (if the synthesis starts from 2-bromophenol (B46759) and ethylene (B1197577) oxide, for example) or in some cases can promote cyclization of the bromoether itself under specific conditions. However, the most direct pathway to benzofuran (B130515) structures involves the reaction of a substituted phenol with a suitable two-carbon electrophile, followed by cyclization. lbp.world

In a related transformation, treatment of this compound with a strong base can induce the elimination of HBr to form phenyl vinyl ether. This highly reactive intermediate can then participate in various subsequent reactions. Furthermore, under specific conditions, intramolecular reactions can lead to the formation of benzofuran, a valuable heterocyclic compound. organic-chemistry.orggoogle.com This process often involves initial cyclization followed by an elimination or oxidation step to achieve the final aromatic furan (B31954) ring. google.com

Advanced Spectroscopic and Structural Characterization of 2 Bromoethoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. The ¹H NMR spectrum of (2-Bromoethoxy)benzene provides definitive evidence for its structure by mapping the chemical environment of its hydrogen atoms.

The aromatic protons, located on the benzene (B151609) ring, typically appear as a complex multiplet in the downfield region of the spectrum, ranging from approximately δ 6.8 to 7.4 ppm. The signal's complexity arises from spin-spin coupling between the ortho, meta, and para protons. The two methylene (B1212753) groups of the ethoxy side chain are chemically distinct and give rise to two triplets due to coupling with each other. The methylene protons adjacent to the phenoxy oxygen (-OCH₂) are deshielded and resonate at around δ 4.24 ppm. The methylene protons adjacent to the electronegative bromine atom (-CH₂Br) are found slightly further upfield, at approximately δ 3.61 ppm. rsc.orgrsc.org This clear distinction in chemical shifts and the observed splitting patterns allow for the unambiguous assignment of the ethoxy fragment.

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | ~ 6.8 - 7.4 | Multiplet |

| Phenoxy Methylene (-OCH₂) | ~ 4.24 | Triplet |

| Bromo Methylene (-CH₂Br) | ~ 3.61 | Triplet |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and its complementary technique, Raman spectroscopy, probe the vibrational modes of a molecule, revealing the presence of specific functional groups. mdpi.com

The IR spectrum of this compound displays several characteristic absorption bands. A strong, prominent band is observed in the 1220-1250 cm⁻¹ region, which is indicative of the asymmetric C-O-C stretching of the aryl alkyl ether linkage. rsc.org Aromatic C-H stretching vibrations appear as weaker bands above 3000 cm⁻¹ (typically ~3050 cm⁻¹), while the aliphatic C-H stretching vibrations of the methylene groups are observed in the 2927-2944 cm⁻¹ range. rsc.org The C-Br stretching vibration is expected to produce a band in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹. Raman spectroscopy, while providing similar information, is particularly useful for observing symmetric vibrations, such as the symmetric "breathing" mode of the benzene ring. libretexts.org

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| Asymmetric C-O-C Stretch | Aryl Alkyl Ether | 1220 - 1250 |

| C-H Stretch | Aromatic Ring | ~ 3050 |

| C-H Stretch | Aliphatic Chain | 2927 - 2944 |

| C-Br Stretch | Alkyl Halide | 500 - 600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation patterns.

The mass spectrum of this compound exhibits a distinctive molecular ion peak. Due to the near-equal natural abundance of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion appears as a characteristic doublet ([M]⁺ and [M+2]⁺) of almost identical intensity at m/z 200 and 202. savemyexams.com This pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Upon ionization, the molecule undergoes predictable fragmentation. Key fragmentation pathways include the cleavage of the ether bond, leading to the formation of a phenoxy cation ([C₆H₅O]⁺) at m/z 93, or the loss of the entire bromoethoxy group to form a phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info Another significant fragment corresponds to the bromoethyl cation ([CH₂CH₂Br]⁺), which would also show the bromine isotope pattern at m/z 107 and 109.

| Ion | Description | m/z (Mass/Charge Ratio) |

| [C₈H₉BrO]⁺ | Molecular Ion | 200 / 202 |

| [C₆H₅O]⁺ | Phenoxy Cation | 93 |

| [CH₂CH₂Br]⁺ | Bromoethyl Cation | 107 / 109 |

| [C₆H₅]⁺ | Phenyl Cation | 77 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unparalleled insight into the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of this compound is not widely reported, analysis of closely related compounds, such as 1,1′,1′′-[(2-bromoethoxy)methanetriyl]tribenzene, provides a strong model for its expected solid-state characteristics. iucr.org

Based on analogous structures containing both bromoethoxy and phenyl moieties, this compound is anticipated to crystallize in a common, stable arrangement. The related compound 1,1′,1′′-[(2-bromoethoxy)methanetriyl]tribenzene crystallizes in the monoclinic system with the space group P2₁/c. iucr.org This is a frequently observed packing arrangement for organic molecules of this type.

Theoretical and Computational Studies on 2 Bromoethoxy Benzene and Analogues

Density Functional Theory (DFT) for Molecular Structure Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This approach is widely used to determine the ground-state geometry of molecules like (2-Bromoethoxy)benzene, a process known as structure optimization.

The optimization process computationally explores the potential energy surface of the molecule to locate the minimum energy conformation, which corresponds to the most stable three-dimensional structure. For this compound, this involves calculating the forces on each atom and iteratively adjusting their positions until these forces become negligible. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

The accuracy of DFT calculations is critically dependent on the choice of two components: the exchange-correlation functional and the basis set. The functional is an approximation of the exchange-correlation energy, a complex term in the total energy equation. Common functionals include hybrid functionals like B3LYP, which incorporates a portion of exact Hartree-Fock exchange, and meta-GGA functionals like the Minnesota family (e.g., M06-2X), which are designed for broad applicability, including main-group chemistry. researchgate.net

The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set determine the flexibility the calculation has in describing the spatial distribution of electrons. Pople-style basis sets, such as 6-31G(d,p), and Dunning's correlation-consistent basis sets, like cc-pVDZ, are commonly employed. For a molecule containing a bromine atom like this compound, it is often beneficial to use basis sets that include polarization functions (e.g., d,p) and diffuse functions (+ or aug-). Polarization functions allow for non-spherical distribution of electron density, crucial for describing bonding, while diffuse functions are important for accurately modeling anions and weak non-covalent interactions. A common choice for a molecule of this nature would be a functional like B3LYP or M06-2X paired with a basis set such as 6-311++G(d,p) to achieve a reliable prediction of its geometry.

Analysis of Electronic Properties (e.g., HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and can be easily polarized. For this compound, DFT calculations can predict the energies of these orbitals and the resulting gap, offering insights into its potential role in chemical reactions. The spatial distribution of the HOMO and LUMO electron densities can also be visualized to identify the specific regions of the molecule most involved in electron donation and acceptance.

| Property | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to 0.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.0 to 8.0 |

| Note: These values are illustrative for a molecule of this type and can vary based on the computational method and basis set used. |

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. acs.orgtohoku.ac.jp This method provides a quantitative description of the bonding and electronic structure within the this compound molecule.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (O) | σ(C-C) | ~ 5-10 | Hyperconjugation |

| LP (O) | σ(C-Br) | ~ 1-3 | Hyperconjugation |

| π (C=C)ring | σ(C-O) | ~ 2-5 | Charge Delocalization |

| LP (Br) | σ(C-C) | ~ 0.5-2 | Hyperconjugation |

| Note: LP denotes a lone pair. These values are representative examples of interactions that could be observed in this compound. |

Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) Surfaces

The Molecular Electrostatic Potential (MEP), often used interchangeably with Electrostatic Potential (ESP), is a valuable tool for understanding and predicting the reactive behavior of molecules. hackernoon.com It is calculated from the molecule's electron density and represents the net electrostatic effect of the molecule's nuclei and electrons at a given point in space. The MEP is typically visualized by mapping its values onto the molecule's electron density surface, using a color spectrum to indicate regions of different potential.

This color-coded map provides an intuitive guide to the molecule's charge distribution. nih.gov

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen.

Blue regions represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green regions denote areas of neutral or near-zero potential.

For this compound, an MEP surface would likely show a negative potential (red) around the oxygen atom due to its lone pairs. The benzene (B151609) ring would exhibit negative potential above and below the plane of the ring due to the π-electron cloud. Positive potential (blue) might be found around the hydrogen atoms and potentially a region of positive potential (a "sigma-hole") on the bromine atom, which can be involved in halogen bonding. This visualization helps in predicting how the molecule will interact with other reagents, ions, or biological targets. nih.govmdpi.com

Thermodynamic and Charge Response Examinations

Computational methods are extensively used to predict the thermodynamic properties of molecules, such as enthalpy of formation (ΔHf), Gibbs free energy (ΔG), and entropy (S). researchgate.netnih.govacs.org These calculations are typically performed by combining the electronic energy from a DFT optimization with vibrational frequency calculations. The vibrational analysis provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to compute these thermodynamic quantities at a specific temperature and pressure. Such data are crucial for predicting the stability of this compound and the feasibility and spontaneity of reactions in which it participates.

Charge response examinations fall under the umbrella of Conceptual DFT, which uses derivatives of the energy with respect to the number of electrons to define chemical reactivity descriptors. mdpi.comnih.govresearchgate.net These descriptors quantify a molecule's response to the addition or removal of electronic charge. Key descriptors include:

Fukui Functions (f(r)) : These functions identify the regions in a molecule that are most susceptible to nucleophilic (f+(r)) or electrophilic (f-(r)) attack by showing where the electron density changes the most upon the addition or removal of an electron, respectively. scm.comhackernoon.com

Dual Descriptor (Δf(r)) : This descriptor combines the Fukui functions (Δf(r) = f+(r) - f-(r)) to provide a clearer picture of reactivity. A positive value indicates a site is more susceptible to nucleophilic attack, while a negative value indicates a site is more prone to electrophilic attack. researchgate.netresearchgate.net

These analyses provide a more nuanced view of reactivity than MEP alone by considering the response of the electron density to perturbation. For this compound, these calculations can pinpoint specific atoms on both the phenyl ring and the bromoethoxy side chain that are most likely to engage in different types of chemical reactions.

| Descriptor | Information Provided | Predicted Reactive Site on this compound |

| Fukui Function (f+) | Site for nucleophilic attack | Carbon atom attached to Bromine; certain carbons on the phenyl ring |

| Fukui Function (f-) | Site for electrophilic attack | Oxygen atom; certain carbons on the phenyl ring |

| Dual Descriptor (>0) | Nucleophilic site | Carbon atom attached to Bromine |

| Dual Descriptor (<0) | Electrophilic site | Oxygen atom |

| Note: The predicted sites are based on general chemical principles and would require specific calculations for confirmation. |

Computational Studies on Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface, researchers can identify and characterize the key species involved, including reactants, products, intermediates, and, most importantly, transition states.

A transition state (TS) is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Locating the TS structure is a primary goal in mechanistic studies. Once a TS is found, its structure can be analyzed to understand the bonding changes occurring during the reaction. Furthermore, vibrational frequency analysis is used to confirm a TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. Computational methods can compare the energy barriers of different possible pathways, allowing for the prediction of the most likely mechanism and the expected product distribution. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can then be used to follow the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. For reactions involving this compound, such as nucleophilic substitution at the carbon bearing the bromine atom or electrophilic substitution on the benzene ring, computational studies can provide a step-by-step description of the bond-breaking and bond-forming processes.

Applications of 2 Bromoethoxy Benzene in Organic Synthesis and Materials Science

Role as a Building Block in Organic Synthesis

(2-Bromoethoxy)benzene serves as a crucial building block in organic synthesis due to its distinct reactive sites. The presence of the bromine atom, a good leaving group, facilitates numerous nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. smolecule.comsmolecule.com This reactivity makes it a versatile reagent for constructing more complex molecular architectures. angenechemical.com

The compound readily participates in a variety of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to form new carbon-heteroatom bonds.

Cross-Coupling Reactions: It can engage in metal-catalyzed cross-coupling reactions, like Suzuki or Heck couplings, to form new carbon-carbon bonds, enabling the synthesis of elaborate aromatic compounds. smolecule.comangenechemical.com

Organometallic Transformations: It is a precursor for organometallic reagents, such as Grignard reagents, which are pivotal in forming new carbon-carbon bonds with carbonyl compounds and other electrophiles. bloomtechz.com

Its utility as a building block is demonstrated in its use as a reactant for synthesizing diverse molecules like lactone derivatives and α-iminocarboxamides. sigmaaldrich.com This versatility makes it an essential tool for chemists in the pharmaceutical, agrochemical, and fine chemical industries. angenechemical.combloomtechz.com

Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of this compound makes it an important intermediate in multi-step synthetic pathways. smolecule.comchemicalbook.com It serves as a precursor for creating more intricate molecules that would be difficult to assemble directly. cymitquimica.com Its role as an intermediate is critical in the production of pharmaceuticals, agrochemicals, dyes, and fragrances. smolecule.comlookchem.com

The dual functionality of the aromatic ring and the reactive bromoethyl side chain allows for sequential modifications. For instance, reactions can be targeted at the alkyl bromide without affecting the benzene (B151609) ring, which can then be functionalized in a subsequent step through electrophilic aromatic substitution. libretexts.org This stepwise reactivity is fundamental to its role as an intermediate in industrial and research settings. chemicalbook.com

Applications in Pharmaceutical Synthesis (e.g., as a precursor for β-peptidomimetics, beta-blockers)

This compound and its derivatives are significant in medicinal chemistry and pharmaceutical development. angenechemical.com They serve as starting materials for a range of therapeutic agents.

β-Peptidomimetics: (2-Bromoethyl)benzene (B7723623), a closely related compound, is used as a reactant to synthesize small β-peptidomimetics, which are molecules that mimic natural peptides. chemicalbook.com In one study, it was reacted with methyl cyanoacetate (B8463686) to produce a key intermediate for potent antimicrobial agents with high enzymatic stability. chemicalbook.com

Beta-Blockers: The general structure of many beta-blockers contains an aryloxypropanolamine moiety. researchgate.net Derivatives of this compound are used as precursors to build this essential feature. For example, related compounds like 4-(2-bromoethoxy)-1,2-dimethoxy-benzene are used in the synthesis of beta-blockers such as Carvedilol. lookchem.comgoogle.com Beta-blockers are a class of drugs that competitively inhibit β-adrenergic receptors and are used to manage cardiovascular conditions like hypertension and angina. wikipedia.org

Other Therapeutic Agents: The phenethyl structure derived from this class of compounds is useful in the synthesis of certain medications for the central nervous system (CNS), including some antidepressants and anxiolytics. bloomtechz.com Furthermore, derivatives have been used to develop antibiotics and novel non-steroidal anti-inflammatory drugs (NSAIDs). bloomtechz.com Another related compound, ((2-Bromoethoxy)methyl)benzene, is a key intermediate in the production of Umeclidinium, a long-acting muscarinic antagonist used to treat chronic obstructive pulmonary disease (COPD). veeprho.com

Table 1: Examples of Pharmaceutical Precursor Applications

| Precursor Compound | Therapeutic Class/Molecule | Research Finding | Citation(s) |

|---|---|---|---|

| (2-Bromoethyl)benzene | Antimicrobial β-peptidomimetics | Reacted with methyl cyanoacetate to yield a key intermediate with 98% yield. | chemicalbook.com |

| 4-(2-bromoethoxy)-1,2-dimethoxy-benzene | Beta-blockers (e.g., Carvedilol) | Serves as an intermediate in the synthesis pathway. | lookchem.comgoogle.com |

| ((2-Bromoethoxy)methyl)benzene | Umeclidinium (muscarinic antagonist) | Plays a key role in the commercial production and drug applications. | veeprho.com |

| (2-Bromoethyl)benzene derivatives | CNS drugs, Antibiotics, NSAIDs | The phenethyl structure is a building block for antidepressants, anxiolytics, and anti-inflammatory agents. | bloomtechz.com |

Development of New Materials

The structural characteristics of this compound make it a valuable monomer and modifier in materials science for creating materials with specific, tailored properties. smolecule.comsmolecule.comcymitquimica.com

This compound and its analogues are utilized in polymer chemistry. The bromine atoms can participate in polymerization and cross-linking reactions to form new polymeric structures. smolecule.comsmolecule.com One significant application is in the production of flame-retardant polymers. bloomtechz.com Incorporating bromine into the polymer backbone imparts flame resistance, a crucial property for materials used in electronics, insulation, and protective clothing. bloomtechz.com Furthermore, related compounds are used as intermediates in the synthesis of polyesters and epoxy resins. mdpi.commdpi.com

This compound serves as a building block for a variety of advanced functional materials. chemscene.com

Optoelectronic Materials: The aromatic core of the molecule is a common feature in organic electronic materials. It can be incorporated into structures for Organic Light Emitting Diodes (OLEDs) and other photonic applications. chemscene.com

Sensor Materials: The compound has been used in the development of new vapochromic fluorescent sensing materials. matilda.science The ability to construct specific molecular architectures allows for the creation of sensors that can detect analytes like heavy metal ions through changes in their optical properties. researchgate.netmdpi.com Its derivatives can be used to build complex host molecules, such as functionalized pillararenes, which have applications in chemical sensing. smolecule.com

By incorporating this and similar building blocks, chemists can design molecules that exhibit mesophases (the state between liquid and solid). whiterose.ac.uk These materials are essential for display technologies. Research has shown that bromoethoxy-functionalized benzene compounds can be used to synthesize macrocyclic hosts like pillararenes, which themselves can serve as cores for building novel liquid crystals. matilda.science The ability to form radical salts from aromatic moieties also opens up possibilities for creating conducting liquid crystals, where the material's conductivity is anisotropic. google.com

Nanomaterials

This compound and its derivatives are valuable precursors in the synthesis of functionalized nanomaterials. Their chemical structure allows for integration into larger molecular architectures, which can then be used to create or modify nanoparticles with specific properties.

One notable application involves the synthesis of pillar oakwoodchemical.comarenes, a class of macrocyclic host molecules. Brominated pillar oakwoodchemical.comarenes can be prepared through the co-condensation of 1,4-bisthis compound (B1267954) and 1,4-dimethoxybenzene. researchgate.net These functionalized pillar oakwoodchemical.comarenes serve as building blocks for more complex molecular systems and can be used in the size-controlled synthesis of gold nanoparticles. researchgate.net The pillar oakwoodchemical.comarene acts as a stabilizing agent, controlling the growth and preventing the aggregation of the nanoparticles.

In a different approach, derivatives of this compound are utilized in the creation of photoactive nanoparticles. For instance, 4-(2-bromoethoxy)benzaldehyde (B1266921) is a key component in the synthesis of a linker used to create a phthalocyanine (B1677752) dimer. mdpi.com This dimer, possessing an azido (B1232118) terminal group, can then be conjugated with mesoporous silica (B1680970) nanoparticles (MSN) that have been functionalized with alkyne groups. mdpi.com The resulting triazole photoactive nanoparticles (ZnPc5c@MSN) demonstrate the integration of complex organic molecules, derived in part from this compound, into functional nanomaterials. mdpi.com

Another area of application is in the functionalization of carbon nanomaterials. While direct use of this compound is not explicitly detailed, the broader context of creating innovative phthalocyanine carbon nanomaterials with enhanced electronic, chemical, and mechanical properties suggests a potential role for similarly functionalized precursors. mdpi.com The covalent attachment of functionalized zinc(II) phthalocyanine to single-walled carbon nanotubes (SWCNTs) and reduced graphene oxide (rGO) highlights the strategies employed to create these advanced materials. mdpi.com

Catalysis and Sensing Applications

The structural features of this compound and its analogs make them suitable for the development of catalysts and chemical sensors.

In the field of catalysis, the focus is often on creating supramolecular structures that can host catalytic reactions. For example, a semi-rigid di(imidazole aldehyde) ligand, 1,3-bis(2-(1-(imidazole-2-carbaldehyde))bromoethoxy)benzene, was synthesized for the construction of iron(II) mediated supramolecular architectures. mdpi.com The flexibility of the alkyl chains and the rigidity of the benzene rings in this ligand are designed to facilitate the self-assembly of coordination cages. mdpi.com These structures have potential applications in catalysis, such as in Knoevenagel condensation reactions.

Regarding sensing applications, derivatives of this compound are employed as ionophores and in the construction of electrochemical sensors. 1-(2-Bromoethoxy)-2-nitrobenzene, for example, is described as a fluorescent ionophore. biosynth.com It exhibits a high affinity for sensor proteins, making it a candidate for use in chemical sensing applications. biosynth.com

Furthermore, the modification of electrodes with metallophthalocyanines, which can be synthesized using derivatives of this compound, has been shown to improve the stability of electrochemical sensors. mdpi.com These modified electrodes can be designed to recognize specific analytes, including metal ions like mercury(II), lead(II), and copper(II), as well as other molecules such as hydrazine (B178648) and hydrogen peroxide. mdpi.com The development of pillararene-based sensors for detecting n-alkane vapors also points to the utility of this compound derivatives in creating novel sensing platforms. researchgate.net

Below is a table summarizing the research findings related to the applications of this compound and its derivatives.

| Application Area | Specific Use | Compound Derivative | Key Finding |

| Nanomaterials | Synthesis of pillar oakwoodchemical.comarenes for gold nanoparticle stabilization | 1,4-bisthis compound | Creates functionalized macrocycles that control nanoparticle size. researchgate.netresearchgate.net |

| Nanomaterials | Creation of photoactive nanoparticles | 4-(2-bromoethoxy)benzaldehyde | Used to form a linker for conjugating phthalocyanine dimers to mesoporous silica nanoparticles. mdpi.com |

| Catalysis | Formation of supramolecular architectures | 1,3-bis(2-(1-(imidazole-2-carbaldehyde))bromoethoxy)benzene | Acts as a ligand for self-assembly of iron(II) coordination cages with potential catalytic activity. mdpi.com |

| Sensing | Fluorescent ionophore for chemical sensing | 1-(2-Bromoethoxy)-2-nitrobenzene | Binds to sensor proteins with high affinity. biosynth.com |

| Sensing | Development of electrochemical sensors | This compound derivatives (in phthalocyanine synthesis) | Modification of electrodes with resulting metallophthalocyanines enhances sensor stability for detecting various analytes. mdpi.com |

| Sensing | n-Alkane vapor detection | Pillararenes from 1,4-bisthis compound | Development of fluorescent pillararene sensors for n-alkanes. researchgate.net |

Biological Activity and Medicinal Chemistry Research Excluding Dosage/administration

Use as a Building Block for Biologically Active Compounds

(2-Bromoethoxy)benzene and its structural analogs are key intermediates in the synthesis of a wide array of organic molecules. The presence of the bromine atom makes the ethoxy chain susceptible to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This reactivity is harnessed by chemists to construct more elaborate molecular architectures.

For instance, related brominated compounds serve as precursors in the creation of novel therapeutic agents. The compound 1,4-bisthis compound (B1267954) is a fundamental component in the synthesis of pillararenes, a class of macrocyclic compounds with significant applications in host-guest chemistry, sensing, and biomedicine. smolecule.com Similarly, (2-bromoethyl)benzene (B7723623), a related aryl bromide, is utilized as a building block for complex organic molecules and as an intermediate in various industrial and research processes. chemicalbook.com It has been instrumental in the synthesis of potent antimicrobial β-peptidomimetics, which exhibit high enzymatic stability. chemicalbook.com The bromo group in these structures acts as a good leaving group, facilitating reactions with nucleophiles like amines, thiols, and alkoxides to form new carbon-heteroatom bonds, a common strategy in drug discovery.

Derivatives such as 1-bromo-2-(2-bromoethoxy)benzene (B103333) are also employed in the synthesis of biologically active compounds for drug discovery research. smolecule.comchemscene.com The reactivity of the bromoethoxy group is central to its utility as a linker in bioconjugation techniques, where it can be used to connect different molecular entities.

Investigative Studies on Biological Activity

Research has explored the direct biological activities of this compound and structurally similar compounds. For example, 1-bromo-2-(2-bromoethoxy)benzene has been investigated for its potential as an insecticide, demonstrating larvicidal effects against Aedes aegypti. smolecule.com The lipophilic nature of such compounds may influence their absorption and distribution within organisms. smolecule.com

While direct studies on this compound are part of a broader research landscape, related compounds have shown notable biological effects. For instance, (2-bromoethyl)benzene has been associated with therapeutic effects in autoimmune diseases like arthritis and lupus erythematosus and has demonstrated the ability to inhibit protease activity, potentially through its hydroxy derivative. biosynth.com

Molecular Docking Studies with Biological Targets

Computational methods, particularly molecular docking, have been employed to predict and analyze the interaction of this compound derivatives with various biological targets, offering insights into their potential therapeutic mechanisms.

Estrogen Receptor Alpha (ERα): Molecular docking studies have investigated the binding of p-(2-bromoethoxy) anisole, a structurally related compound, with estrogen receptor alpha (ERα), a key target in breast cancer. researchgate.net These studies suggest a good binding affinity, indicating its potential as an agent for breast cancer research. researchgate.netnih.gov ERα's role in hormone-dependent cancers makes it a significant target for drug development. nih.gov

Cyclooxygenase-2 (COX-2): The inhibition of COX-2 is a major strategy for anti-inflammatory therapies. physchemres.orgdost.gov.ph Molecular docking has been used to screen for potential COX-2 inhibitors. dost.gov.phnih.gov While specific docking studies on this compound with COX-2 were not found, the general approach involves evaluating how well a ligand fits into the active site of the enzyme, with key interactions often involving residues like TYR 385 and SER 530. physchemres.orgd-nb.info

Phosphodiesterase 4B (PDE4B): PDE4B is a target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). nih.govnih.gov Molecular docking is a crucial tool in identifying selective PDE4B inhibitors to minimize side effects associated with non-selective inhibition. nih.govnih.govpsu.edu The process involves creating pharmacophore models and screening compound libraries to find molecules that bind effectively to the enzyme's active site. nih.govnih.gov

Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a cytokine involved in systemic inflammation and is a target for autoimmune diseases. mdpi.comfrontiersin.org Molecular docking studies are used to identify potential small-molecule inhibitors of TNF-α by predicting their binding affinity to the protein. mdpi.comfrontiersin.orgpreprints.org

The following table summarizes representative binding energies from molecular docking studies of various ligands with these biological targets.

| Biological Target | Ligand Example | Binding Energy (kcal/mol) | Reference |

| Estrogen Receptor Alpha (ERα) | p-(2-bromoethoxy) anisole | -6.12 | researchgate.net |

| Estrogen Receptor Alpha (ERα) | ZINC95486083 | -11.88 | nih.gov |

| Estrogen Receptor Alpha (ERα) | ZINC69481841 | -10.47 | nih.gov |

| Cyclooxygenase-2 (COX-2) | 5-[(4-Amino-6-morpholin-4-yl-1,3,5-triazine-2-yl) amino]-2-methylbenzenesulfonate | -9.0 | dost.gov.ph |

| Cyclooxygenase-2 (COX-2) | Mofezolac (control) | -9.5 | dost.gov.ph |

| Tumor Necrosis Factor-alpha (TNF-α) | Dactolisib | -10.1 | preprints.org |

| Tumor Necrosis Factor-alpha (TNF-α) | Eltrombopag | -9.7 | preprints.org |

| Tumor Necrosis Factor-alpha (TNF-α) | Nilotinib | -9.6 | preprints.org |

In Silico ADMET Properties Analysis

In silico (computer-based) analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. For para-2-bromoethoxy anisole, a derivative of this compound, in silico ADMET properties, including its LD50 (median lethal dose), have been analyzed to assess its drug-likeness. researchgate.net These computational predictions help to identify potential liabilities of a compound before it undergoes more extensive and costly experimental testing. researchgate.net

Potential as a Biomarker or Fluorescent Probe in Biological Imaging

Fluorescent probes are indispensable tools in modern biology for visualizing and studying cellular processes in real-time. nih.gov The development of probes that are activatable, for instance by specific enzymes or reactive species, allows for the targeted imaging of pathological changes. thno.org Compounds with a bromoethoxy group, such as 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one, have been synthesized and used in the development of fluorescent probes. unl.pt The bromoethoxy group can serve as a reactive handle to link a fluorophore to a targeting moiety or to be cleaved by a specific analyte, leading to a change in fluorescence. This "turn-on" mechanism is a common strategy in probe design. For example, probes can be designed to react with biothiols, releasing a fluorophore and generating a near-infrared (NIR) signal. imrpress.com The use of NIR probes is particularly advantageous for in vivo imaging due to deeper tissue penetration and reduced autofluorescence. thno.org

Research into Antimicrobial Activity of Related Brominated Compounds

A significant body of research has focused on the antimicrobial properties of brominated compounds, particularly polybrominated diphenyl ethers (PBDEs) isolated from marine sponges. nih.gov These natural products have demonstrated potent and broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Studies have shown that certain brominated dihydroxy nitro diphenyl ethers exhibit good antimicrobial activities against a range of bacteria. researchgate.netsioc-journal.cn The number and position of bromine atoms, as well as the presence of other functional groups like hydroxyl groups, appear to be important for the antibacterial efficacy. japsonline.com For example, some PBDEs have shown potent activity at concentrations as low as 0.08 µ g/disk . japsonline.com The promising results from these related compounds suggest that the bromoalkoxy scaffold is a valuable pharmacophore for the development of new antimicrobial agents.

The table below presents the minimum inhibitory concentration (MIC) values for some brominated diphenyl ethers against various bacteria.

| Compound | Bacterium | MIC Range | Reference |

| Polybrominated Diphenyl Ethers | Gram-positive bacteria | 0.1-4.0 mg/L | nih.gov |

| Polybrominated Diphenyl Ethers | Gram-negative bacteria | 0.1-16.0 mg/L | nih.gov |

| Brominated Diphenyl Ethers (Compounds 1, 3, 8) | Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae | 0.8-6.3 µM | nih.gov |

| Brominated Diphenyl Ethers (Compounds 5, 7) | Gram-positive bacteria | 0.5-3.1 µM | nih.gov |

| Brominated Diphenyl Ether (Compound 2) | Four tested bacteria | 0.5-6.3 µM | nih.gov |

Enzyme Kinetic Studies

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. uomustansiriyah.edu.iq It provides crucial information about an enzyme's catalytic mechanism, its role in metabolic pathways, and how its activity can be modulated by inhibitors. uomustansiriyah.edu.iq (2-Bromoethyl)benzene has been used as a reagent in the kinetic studies of enzymes. biosynth.com Such studies are fundamental to understanding how potential drugs interact with their target enzymes. Key parameters determined in enzyme kinetics include the Michaelis constant (Km), which reflects the affinity of an enzyme for its substrate, and the catalytic constant (kcat), which represents the turnover number of the enzyme. uomustansiriyah.edu.iq While specific enzyme kinetic data for this compound was not found, its role as a building block for enzyme inhibitors underscores the importance of kinetic analysis in the evaluation of the compounds it helps to create.

Investigation of Protease Inhibition

Derivatives of this compound have been explored as inhibitors of proteases, a class of enzymes involved in a multitude of physiological and pathological processes. Specifically, a series of 7-amino-3-(2-bromoethoxy)isocoumarins has been synthesized and evaluated as potent inhibitors of human leukocyte elastase (HLE), a serine protease implicated in inflammatory diseases.

In these studies, the inhibitory mechanism is proposed to be pseudo-irreversible. The research highlighted that hydrophobic substituents at the 7-amino position of the isocoumarin (B1212949) ring were crucial for achieving high potency and selectivity for HLE. One of the most effective compounds in the 2-bromoethoxy series demonstrated a high second-order rate constant (kobs/[I]) for HLE inactivation, indicating a very rapid rate of enzyme inhibition.

Table 1: Inhibitory Activity of a 7-Substituted 3-(2-Bromoethoxy)isocoumarin Derivative against Human Leukocyte Elastase (HLE)

| Compound | 7-Substituent | Target Enzyme | Inhibitory Potency (kobs/[I] in M⁻¹s⁻¹) | Selectivity |

| 24 | PhNHCONH | HLE | 1.2 x 10⁶ | Very selective for HLE |

| Data sourced from research on N-Acyl and N-sulfonyloxazolidine-2,4-diones as pseudo-irreversible inhibitors of serine proteases. redoxagro.com |

This research underscores the potential of the this compound scaffold as a platform for developing highly potent and selective enzyme inhibitors.

Application in Plant Growth Regulators and Pesticides

The chemical properties of this compound derivatives have also led to their investigation in agricultural applications, both as pesticides and as substances that may influence plant growth.

Pesticidal Activity:

Research has demonstrated the insecticidal properties of this compound derivatives. A study focusing on the synthesis of 1-bromo-2-aryloxyethane derivatives evaluated their larvicidal activity against Aedes aegypti, the mosquito species responsible for transmitting diseases like dengue and Zika fever. The findings indicated that specific derivatives of this compound are highly effective. For instance, 1-(2-bromoethoxy)-2-phenylbenzene was reported to cause 100% larval mortality after 24 hours of exposure. researchgate.net This suggests that the this compound moiety can be a key component in the development of new larvicidal agents.

**Table 2: Larvicidal Activity of a this compound Derivative against *Aedes aegypti***

| Compound | Target Organism | Exposure Time (hours) | Larval Mortality (%) |

| 1-(2-Bromoethoxy)-2-phenylbenzene | Aedes aegypti larvae | 24 | 100 |

| Data from a study on the efficient synthesis and larvicidal evaluation of 1-bromo-2-aryloxyethane derivatives. researchgate.net |

Plant Growth Regulators:

While direct studies on this compound as a plant growth regulator are not extensively documented, research on structurally related nitrobenzene (B124822) derivatives provides strong evidence for the potential of substituted benzenes in this application. Nitrobenzene-based formulations are commercially used in agriculture as plant energizers and flowering stimulants. arccjournals.comsudarshanorganics.co.in They have been shown to enhance vegetative growth, induce profuse flowering, and improve fruit retention and yield in a variety of crops, including apple, cucumber, and rice. arccjournals.comijeab.comsaulibrary.edu.bd

The positive effects of nitrobenzene on plant growth and development suggest that other substituted benzene (B151609) compounds, including this compound, could be promising candidates for the development of new plant growth regulators.

Environmental and Safety Considerations in Academic Research

Handling and Safety Protocols in Laboratory Settings

Proper handling of (2-Bromoethoxy)benzene in a laboratory setting is crucial to minimize exposure and prevent accidents. This involves the use of personal protective equipment (PPE) and adherence to specific handling procedures.

Personal Protective Equipment (PPE): When working with this compound and similar chemicals, wearing appropriate PPE is mandatory. scienceready.com.au This includes:

Eye and Face Protection: Tightly fitting safety goggles or a face shield are necessary to protect against splashes. echemi.comchemicalbook.com

Skin Protection: Chemical-resistant gloves, such as butyl or fluorinated rubber, should be worn. harvard.edu Nitrile gloves may not offer sufficient protection for prolonged contact. harvard.edu A lab coat, preferably flame-resistant, and closed-toed shoes are also required. scienceready.com.auharvard.edu

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. scienceready.com.auechemi.com If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. biosynth.comthermofisher.com